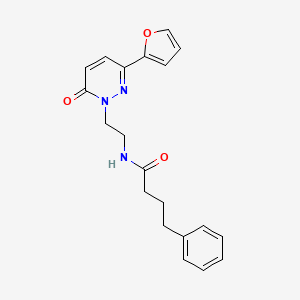
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a furan moiety, a pyridazine ring, and an amide functional group, which are known to contribute to various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridazine moieties have shown activity against various bacterial strains and fungi. The mechanism of action is hypothesized to involve disruption of microbial cell walls or inhibition of metabolic pathways crucial for survival.
Anticancer Properties
Studies on related compounds have demonstrated potential anticancer activity. The presence of the furan and pyridazine rings enhances the compound's ability to induce apoptosis in cancer cells. In vitro assays have shown that these compounds can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. Compounds with similar structures have been tested in models of neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Antimicrobial Study : A study investigated the antimicrobial efficacy of furan-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a pyridazine core exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting enhanced potency .
- Anticancer Activity : In vitro studies on pyridazine derivatives revealed that they could significantly reduce the viability of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines at concentrations as low as 10 µM after 48 hours of exposure .
- Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted that derivatives similar to this compound could mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta toxicity .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(10-4-8-16-6-2-1-3-7-16)21-13-14-23-20(25)12-11-17(22-23)18-9-5-15-26-18/h1-3,5-7,9,11-12,15H,4,8,10,13-14H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFMSZZSDDGFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














